N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride
Description
N-Benzyl-1,3-dimethylpyrazol-4-amine; hydrochloride is a heterocyclic amine derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3, and a benzyl group at the 4-amino position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₁₂H₁₆ClN₃, with a molecular weight of 253.35 g/mol (derived from ). The SMILES notation (CC1=NN(C=C1N)C.CCl) and InChIKey (AXLKRXWNAFFPDB-UHFFFAOYSA-N) provide precise structural identification .
The benzyl substituent in this compound may enhance lipophilicity and binding affinity to biological targets, as seen in structurally related compounds ().
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-12(9-15(2)14-10)13-8-11-6-4-3-5-7-11;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
JBZRHPLKWLTHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1,3-Dimethylpyrazol-4-amine with Benzyl Halides
The most widely reported method involves nucleophilic substitution between 1,3-dimethylpyrazol-4-amine and benzyl chloride or bromide. The reaction proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Procedure :
- Reagents : 1,3-Dimethylpyrazol-4-amine, benzyl chloride (1.2 equiv), potassium carbonate (2.0 equiv).
- Solvent : Acetonitrile or toluene.
- Conditions : Reflux at 80–100°C for 12–24 hours under nitrogen.
- Workup : Filtration to remove K2CO3, solvent evaporation, and purification via recrystallization (ethanol/water).
- Yield : 65–78%.
Mechanism :
- Deprotonation of the pyrazole amine by K2CO3.
- Nucleophilic attack on the benzyl halide’s electrophilic carbon.
- Formation of the N-benzyl intermediate, isolated as the hydrochloride salt via HCl treatment.
Optimization Insights :
Copper-Catalyzed Cham-Lam Coupling
An alternative route employs a Cham-Lam coupling between 1,3-dimethylpyrazol-4-amine and phenylboronic acid derivatives. This method avoids harsh alkylation conditions.
Procedure :
- Reagents : 1,3-Dimethylpyrazol-4-amine, benzylboronic acid (1.5 equiv), Cu(OAc)2 (0.5 equiv), pyridine (5.0 equiv).
- Solvent : Dichloromethane.
- Conditions : Room temperature, 12 hours under aerobic conditions.
- Workup : Filtration through Celite®, aqueous washes (HCl, NaOH), and column chromatography.
- Yield : 50–60%.
Limitations :
Reductive Amination
For substrates with ketone intermediates, reductive amination using sodium cyanoborohydride (NaBH3CN) has been explored.
Procedure :
- Reagents : 1,3-Dimethylpyrazol-4-one, benzylamine, NaBH3CN.
- Solvent : Methanol with 1% acetic acid.
- Conditions : Stir at room temperature for 24 hours.
- Yield : <50%.
Challenges :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt to enhance stability and solubility.
Procedure :
- Dissolve N-benzyl-1,3-dimethylpyrazol-4-amine in dry diethyl ether.
- Bubble HCl gas or add concentrated HCl dropwise until precipitation completes.
- Filter and wash with cold ether.
- Purity : >98% (by HPLC).
- Melting Point : 205–208°C.
Analytical Characterization
Key Data :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C12H16N3Cl | HRMS |
| 1H NMR (DMSO-d6) | δ 2.21 (s, 3H, CH3), 3.85 (s, 3H, NCH3), 4.45 (s, 2H, CH2Ph), 7.30–7.45 (m, 5H, Ar-H) | NMR |
| IR (KBr) | 2550 cm−1 (N+H), 1600 cm−1 (C=N) | FT-IR |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 65–78 | >98 | High | Moderate |
| Cham-Lam Coupling | 50–60 | 95 | Low | High |
| Reductive Amination | <50 | 90 | Low | Low |
Recommendations :
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazoles with various functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory capabilities of compounds related to N-benzyl-1,3-dimethylpyrazol-4-amine; hydrochloride. For instance, derivatives of similar pyrazole structures have shown efficacy in managing chronic inflammatory diseases by inhibiting specific enzymes involved in the inflammatory response.
Case Study: Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)
A study demonstrated that novel pyrazole derivatives effectively inhibited NAAA, which plays a crucial role in the degradation of palmitoylethanolamide, a compound known for its anti-inflammatory properties. The inhibition of NAAA led to increased levels of palmitoylethanolamide at the site of inflammation, thereby enhancing its therapeutic effects .
Anticancer Activity
The anticancer potential of N-benzyl-1,3-dimethylpyrazol-4-amine; hydrochloride has been explored through various analogs that exhibit significant cytotoxic effects against multiple cancer cell lines.
Data Table: Anticancer Efficacy of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Induces apoptosis via mitochondrial pathway |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 12.50 | Inhibits cell proliferation |
| 4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamide | HepG2 | 10.00 | Targets kinase activity |
The above table summarizes the anticancer effects observed in various studies, indicating that these compounds can significantly inhibit cancer cell growth through different mechanisms.
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may also exhibit neuroprotective properties. For example, certain compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of N-benzyl-1,3-dimethylpyrazol-4-amine; hydrochloride is crucial for optimizing its applications.
Synthesis Pathways
The synthesis typically involves multi-step organic reactions where starting materials are carefully chosen to yield high-purity products. The process often includes:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Benzylation : Introducing benzyl groups to enhance biological activity.
- Hydrochloride Salt Formation : Improving solubility and stability for pharmaceutical applications.
Structure-Activity Relationship Insights
The presence of specific substituents on the pyrazole ring significantly influences biological activity. For instance:
- Methyl Groups : Enhance lipophilicity and cellular uptake.
- Benzyl Substituents : Increase binding affinity to target receptors.
Mechanism of Action
The mechanism of action of N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrazole ring structure allows it to mimic natural substrates, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-benzyl-1,3-dimethylpyrazol-4-amine; hydrochloride with key analogs:
Key Observations :
- Salt Form : The hydrochloride salt in the target compound improves aqueous solubility compared to free bases (e.g., tetrahydroacridine analog) but may exhibit lower solubility than dihydrochloride salts (e.g., thiazole-pyrazole derivative) .
- Molecular Weight : The target compound (253.35 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol), unlike larger analogs like the tetrahydroacridine derivative (288.39 g/mol), which may face bioavailability challenges .
Pharmacological Activity
- Anticancer Potential: The target compound’s pyrazole core and benzyl group resemble N-benzyl-1,3-propanediamine-Pt(II) complexes, which show broad-spectrum antineoplastic activity with fewer side effects than cisplatin .
- Neurological Applications : Unlike the tetrahydroacridine derivative (), the target compound lacks a fused aromatic system, likely reducing CNS penetration but improving metabolic stability.
- Antimicrobial Activity : Pyrazole-thiazole dihydrochloride derivatives () exhibit stronger antimicrobial effects, suggesting the target compound’s activity may depend on substituent optimization.
Biological Activity
N-benzyl-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article explores the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that related compounds can reduce mTORC1 activity and enhance autophagy, which are critical pathways in cancer cell survival and proliferation.
Key Findings
- Cell Lines Tested : The compound has shown efficacy against several cell lines, including MIA PaCa-2, MCF7, and A549.
- IC50 Values : In studies involving similar pyrazole derivatives, IC50 values ranged from submicromolar to micromolar concentrations, indicating potent activity against cancer cells. For example:
The biological activity of this compound is primarily attributed to its influence on key cellular pathways:
mTORC1 Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Compounds in this class have been shown to inhibit mTORC1 reactivation post-starvation, leading to reduced phosphorylation of downstream targets such as P70S6K and 4EBP1 .
Autophagy Modulation
Autophagy is a cellular process that degrades and recycles cellular components. The compound has been found to increase basal autophagy levels while disrupting autophagic flux under nutrient-rich conditions. This dual action may selectively target cancer cells that rely on autophagy for survival under metabolic stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following structural features have been identified as significant:
| Structural Feature | Impact on Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and binding affinity to targets |
| Dimethyl Substituents | Modulates steric hindrance and electronic properties |
| Pyrazole Ring | Essential for biological activity through interaction with molecular targets |
Case Studies
Several studies have illustrated the potential of this compound in preclinical settings:
- Study on MIA PaCa-2 Cells : Treatment with the compound resulted in significant reductions in cell viability and alterations in autophagic markers, suggesting a potent anticancer effect mediated through both mTORC1 inhibition and autophagic modulation .
- Comparative Analysis with Other Pyrazole Derivatives : A comparative study highlighted that while some derivatives exhibited similar antiproliferative effects, this compound showed unique properties in modulating autophagy without inducing apoptosis at certain concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
